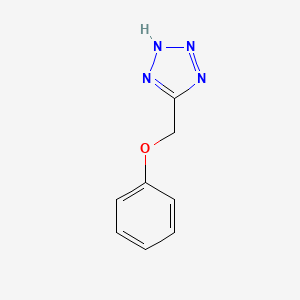

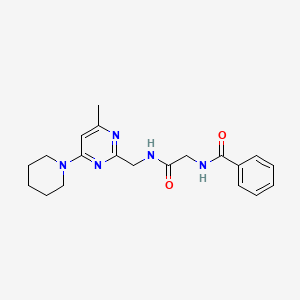

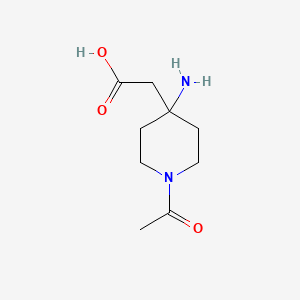

5-(phenoxymethyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles or the reaction of nitriles with sodium azide and ammonium chloride .

Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as bioisosteres for carboxylic acid functional groups, making them useful in medicinal chemistry .

Applications De Recherche Scientifique

1. Synthesis and Functionalization

Tetrazoles, including 5-(phenoxymethyl)-2H-tetrazole, are pivotal in organic and medicinal chemistry. They serve as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their role in drug design is significant due to their bioisosteric resemblance to carboxylic acids, offering similar acidities but improved lipophilicities and metabolic resistance. This review discusses the preparation and functionalization of such heterocycles, emphasizing the reaction mechanisms and their applications in medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis Methods and Biological Properties

The synthesis of 5-substituted tetrazoles like this compound has been explored due to their biological activity. These compounds, particularly 5-aryltetrazolylalkanoic acids, show potential as anti-inflammatory agents. The study includes the synthesis of various derivatives and their anti-inflammatory, antibacterial, and mutagenic properties (Aleksanyan et al., 1990).

3. Synthesis of 2,5-Disubstituted Tetrazoles

Research has developed methods for synthesizing 2,5-disubstituted tetrazoles, including the alkylation of 5-substituted 1H-tetrazoles. This approach is notable for its simplicity and versatility, allowing the use of a wide range of nitriles and enabling streamlined, safer synthesis methods (Reed & Jeanneret, 2021).

4. Multicomponent Reaction Chemistry in Tetrazole Synthesis

Multicomponent reactions (MCRs) are a significant method for synthesizing tetrazole derivatives. MCRs provide access to diverse tetrazole scaffolds, enhancing the novelty and complexity in medicinal chemistry. This review emphasizes the use of MCRs for tetrazole synthesis, discussing their scope, limitations, and potential in drug design (Neochoritis, Zhao, & Dömling, 2019).

5. Chemistry and Medicinal Applications

The chemistry of 5-substituted-1H-tetrazoles, including their use as metabolism-resistant isosteric replacements for carboxylic acids, is detailed in this review. It highlights their role in drug substances and provides an overview of the synthetic methods for their preparation (Herr, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

5-(phenoxymethyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKACIACGQZSZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)

![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)

![1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2875743.png)

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)